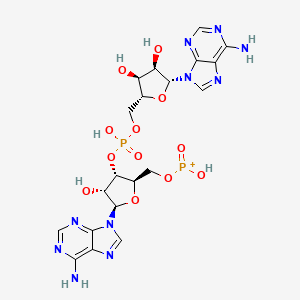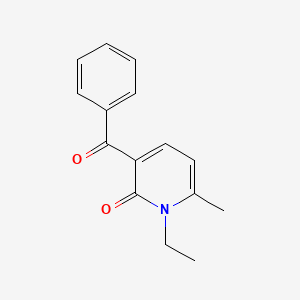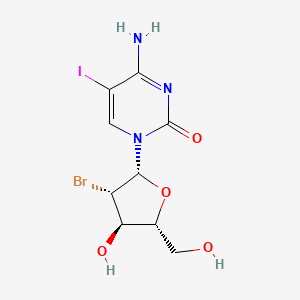![molecular formula C14H13N5 B12690764 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine CAS No. 5466-19-3](/img/structure/B12690764.png)
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine is a heterocyclic compound with a molecular formula of C14H13N5 and a molecular weight of 251.2865 . This compound belongs to the pyrido[2,3-b]pyrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine can be achieved through multicomponent reactions involving pyrido[2,3-b]pyrazine derivatives . The reaction conditions typically involve the use of spectral techniques such as NMR and FT-IR to ascertain the chemical structures of the synthesized compounds . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory are also employed to obtain spectroscopic and electronic properties .
Analyse Des Réactions Chimiques
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include electrochemical DNA sensing, nonlinear optical properties, and biological activity . Major products formed from these reactions are heterocyclic compounds with remarkable contributions towards nonlinear optical (NLO) technological applications .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . Additionally, it is employed in the development of full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs) . The compound’s high photoluminescence quantum efficiency (PLQY) and simple molecular structure make it suitable for cost-effective multicolor display applications .
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine involves excited-state proton-coupled electron transfer (PCET), which is a key step in the photooxidation of small, electron-rich systems possessing acidic hydrogen atoms . This process plays a vital role in green hydrogen production . The compound’s molecular targets and pathways involve the formation of intramolecular hydrogen bonds with β-positioned nitrogen atoms, leading to ultrafast and efficient photooxidation .
Comparaison Avec Des Composés Similaires
2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine can be compared with other similar compounds such as quinoxaline, pyrido[2,3-b]pyrazine, and pyrido[3,4-b]pyrazine . These compounds share similar donor-acceptor structures and are used in various applications, including light-emitting analogues based on triphenylamine . The uniqueness of this compound lies in its high NLO response and remarkable contributions towards NLO technological applications .
Propriétés
Numéro CAS |
5466-19-3 |
|---|---|
Formule moléculaire |
C14H13N5 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
2-(2-methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine |
InChI |
InChI=1S/C14H13N5/c1-8-4-2-3-5-9(8)12-13(16)19-14-10(17-12)6-7-11(15)18-14/h2-7H,1H3,(H4,15,16,18,19) |
Clé InChI |
SPTCKGCJAKBNDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=C(N=C(C=C3)N)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)



